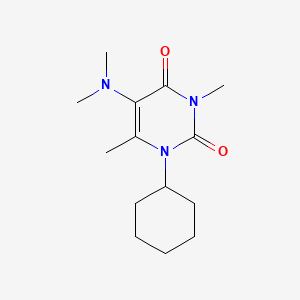
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclohexyl group at the 1-position, dimethyl groups at the 3- and 6-positions, and a dimethylamino group at the 5-position. Its molecular formula is C14H23N3O2, and it has a molecular weight of 265.357 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the preparation of 6-amino-1,3-dimethyl uracil involves condensation and cyclization reactions . The process includes the use of cyanoacetic acid, acetic anhydride, and 1,3-dimethylurea under controlled conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for uracil derivatives often involve large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The focus is on optimizing reaction conditions to maximize yield, reduce reaction time, and minimize the generation of pollutants .
Análisis De Reacciones Químicas
Types of Reactions
Uracil derivatives undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, Grignard reagents for nucleophilic addition, and various solvents like water, dimethyl sulfoxide (DMSO), and chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of uracil derivatives with bromine in different solvents can lead to various brominated products .
Aplicaciones Científicas De Investigación
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- has several scientific research applications:
Chemistry: Used as a reagent to study the absorption and fluorescence spectra of uracil derivatives.
Biology: Investigated for its potential role in molecular genetics and the study of nucleic acids.
Medicine: Explored for its potential antiviral properties and as a structural base for antiviral agents.
Industry: Utilized in the preparation of various chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of uracil derivatives involves their interaction with molecular targets and pathways. For instance, hexazinone, a related compound, inhibits photosynthesis by binding to the D-1 quinone protein of the electron transport chain in photosystem II . This leads to the disruption of electron transport and cellular damage.
Comparación Con Compuestos Similares
Uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- can be compared with other uracil derivatives such as:
1,3-Dimethyluracil: Lacks the cyclohexyl and dimethylamino groups.
6-Amino-1,3-dimethyluracil: Contains an amino group at the 6-position instead of a dimethyl group.
Hexazinone: A triazine derivative used as a herbicide.
The uniqueness of uracil, 1-cyclohexyl-3,6-dimethyl-5-dimethylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
32150-41-7 |
|---|---|
Fórmula molecular |
C14H23N3O2 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O2/c1-10-12(15(2)3)13(18)16(4)14(19)17(10)11-8-6-5-7-9-11/h11H,5-9H2,1-4H3 |
Clave InChI |
IGDRIKGAYWASDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C2CCCCC2)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


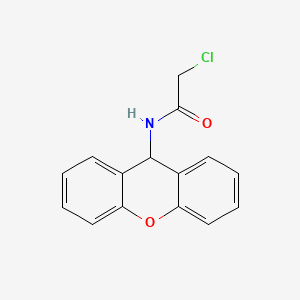

![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


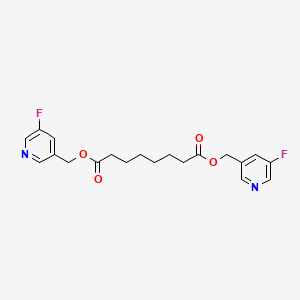
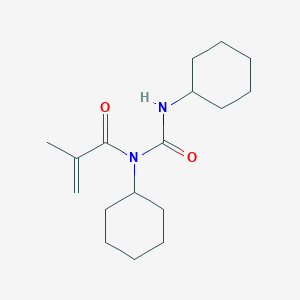

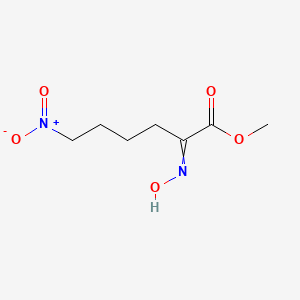
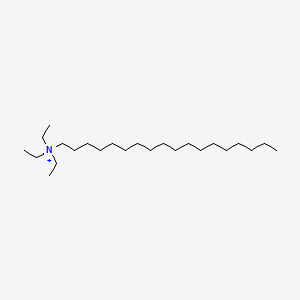
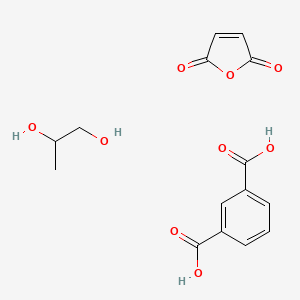
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)


